molecular formula C8H12ClN3O2 B2450121 4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2137791-52-5

4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2450121
CAS No.: 2137791-52-5
M. Wt: 217.65
InChI Key: ZURGVKCWRBSZKN-UHFFFAOYSA-N
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Description

4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride is a chemical compound belonging to the class of heterocyclic aromatic organic compounds

Properties

IUPAC Name

4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13;/h4-5H,1-3,9H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURGVKCWRBSZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC(=NN2C1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of appropriate precursors such as hydrazines and α-keto acids under acidic or basic conditions.

  • Cyclization Reactions: Cyclization of linear precursors to form the pyrazolo[1,5-a]pyridine core.

  • Reduction Reactions: Reduction of nitro groups to amino groups in the presence of reducing agents like tin chloride or iron powder.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation Reactions: Oxidation of the amino group to form corresponding nitro compounds.

  • Reduction Reactions: Reduction of nitro groups to amino groups.

  • Substitution Reactions: Nucleophilic substitution reactions involving the pyridine nitrogen.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like tin chloride or iron powder.

  • Substitution: Using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of amino groups.

  • Amino Compounds: Resulting from the reduction of nitro groups.

  • Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Chemistry:

  • Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

  • Catalyst: Potential use as a catalyst in organic synthesis reactions.

Biology:

  • Biological Probes: Used in the study of biological systems and pathways.

  • Enzyme Inhibitors: Potential application as enzyme inhibitors in biochemical research.

Medicine:

  • Pharmaceuticals: Investigated for its potential therapeutic properties in drug development.

  • Antiviral Agents: Studied for its efficacy against various viral infections.

Industry:

  • Material Science: Potential use in the development of new materials with unique properties.

  • Agriculture: Investigated for its use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism of action depends on the specific application and target system.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: A closely related compound without the amino group.

  • 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: A structurally similar compound with an oxo group instead of an amino group.

Uniqueness: 4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride is unique due to the presence of the amino group, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C9_{9}H12_{12}ClN3_{3}O2_{2}
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1552275-15-6

Research indicates that the compound interacts with various biological targets, particularly in the modulation of neurotransmitter systems. It has been shown to inhibit specific enzymes involved in amino acid metabolism, which could affect pathways relevant to neuropharmacology and oncology.

1. Neuropharmacological Effects

Studies have demonstrated that this compound exhibits significant activity as an inhibitor of the enzyme human ornithine aminotransferase (hOAT). This inhibition can lead to alterations in proline metabolism and may serve as a therapeutic target in conditions like hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) .

2. Antitumor Activity

In vivo studies have shown that this compound can reduce tumor growth in models of HCC by modulating metabolic pathways associated with cancer cell proliferation. Inhibition of hOAT leads to decreased levels of α-fetoprotein (AFP), a biomarker for HCC .

3. Analgesic Properties

Preliminary findings suggest that the compound may also possess analgesic properties, potentially providing relief in neuropathic pain models. The exact mechanism remains under investigation but is believed to involve modulation of pain pathways through neurotransmitter regulation.

Case Study 1: Inhibition of hOAT

A recent study explored the effects of various analogues of this compound on hOAT activity. Compound 10b was identified as a potent inhibitor with a kinact/KIk_{inact}/K_I ratio indicating strong selectivity over other aminotransferases .

Compoundkinact/KIk_{inact}/K_ISelectivity
10b4.73 mM1^{-1}min1^{-1}High

Case Study 2: Antitumor Efficacy in NSCLC

In another study focusing on NSCLC, specific knockdown of hOAT using this compound resulted in significant suppression of cell proliferation and tumor growth in animal models .

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